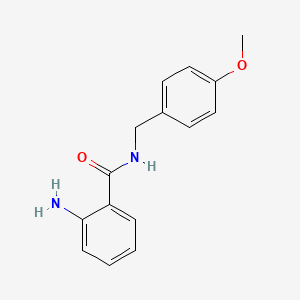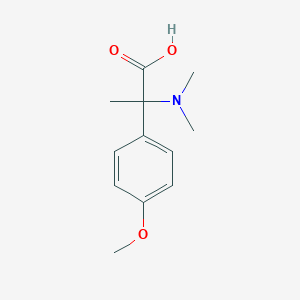
2-(4-methoxyphenyl)-N,N-dimethylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(4-methoxyphenyl)-N,N-dimethylalanine often involves the use of Schiff bases reduction or other specific organic synthesis methods. For example, Ajibade and Andrew (2021) detailed the synthesis of similar compounds through a Schiff bases reduction route, highlighting the importance of intermolecular interactions in their formation (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography. For instance, compounds synthesized by Hayvalı, Unver, and Svoboda (2010) were characterized, showing their crystallization in specific space groups and their molecular dimensions (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
The chemical reactions involving 2-(4-methoxyphenyl)-N,N-dimethylalanine derivatives can lead to various products depending on the conditions and reactants used. Filipan-Litvić et al. (2007) reported on the Hantzsch synthesis, presenting an example of how specific conditions can lead to unexpected products (Filipan-Litvić et al., 2007).
Physical Properties Analysis
The physical properties of compounds similar to 2-(4-methoxyphenyl)-N,N-dimethylalanine, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. These properties are often detailed in the context of synthesis and structural analysis studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for determining the applications and potential uses of 2-(4-methoxyphenyl)-N,N-dimethylalanine derivatives. Studies like those conducted by Guichard et al. (1998) provide insight into the functionalization and chemical modification of related compounds, contributing to a deeper understanding of their chemical properties (Guichard et al., 1998).
Aplicaciones Científicas De Investigación
OLED Material Development
- 2-(4-methoxyphenyl)-N,N-dimethylalanine derivatives, such as dimethyl 2,3-bis((4-(bis(4-methoxyphenyl)amino)phenyl)ethynyl)fumarate, have shown potential in the development of materials for organic light-emitting diodes (OLEDs). Their charge transfer properties, including vertical ionization potential and reorganization energy, were explored through DFT and TD-DFT calculations, indicating their applicability as p-type materials in OLEDs (Wazzan & Irfan, 2019).
Redox-Active Protective Groups
- The compound has been utilized in the development of sterically protective groups with reversible redox sites. This was applied in the construction of novel redox systems combining diphosphene and triarylamine units, showcasing its utility in synthetic organic chemistry and materials science (Tsuji, Sasaki, & Yoshifuji, 1999).
Chemical Synthesis
- 2-(4-methoxyphenyl)-N,N-dimethylalanine derivatives have been synthesized for various purposes. For instance, they have been used in creating polyphenylenevinylene with a triarylamine pendant group, a high-spin organic polymer with unique redox properties, useful in material science and electronics (Kurata, Pu, & Nishide, 2007).
Fine Chemical Synthesis
- This compound also finds applications in the synthesis of fine chemicals, demonstrating the effectiveness of process intensification with multifunctional solid catalysts. This has implications for reducing environmental impact in chemical manufacturing processes (Climent, Corma, Iborra, Mifsud, & Velty, 2010).
Optoelectronic Devices
- Novel triarylamine-based derivatives with 2-(4-methoxyphenyl)-N,N-dimethylalanine structures have been synthesized for use in optoelectronic devices. These materials demonstrate high coloration efficiency and electrochemical stability, underscoring their potential in developing advanced electronic applications (Wu, Lin, & Liou, 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-methoxyphenyl)-N,N-dimethylalanine are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, both found in Alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.
Propiedades
IUPAC Name |
2-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZTXCNZGNIBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N,N-dimethylalanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)
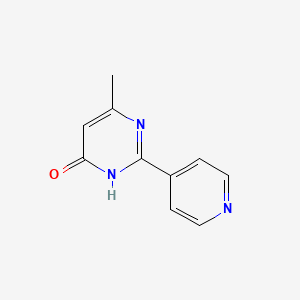
![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)
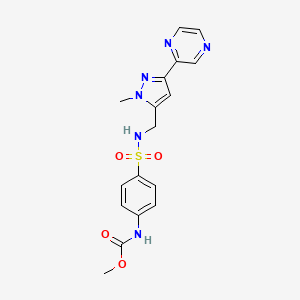
![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)
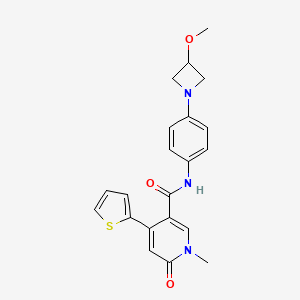

![1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide](/img/structure/B2487362.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)
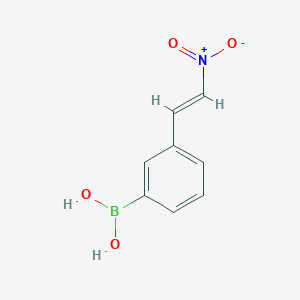
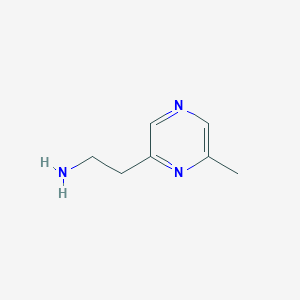

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)
